molecular formula C8H12ClN B12300017 2,4-Dimethyl-D6-aniline hcl

2,4-Dimethyl-D6-aniline hcl

Cat. No.: B12300017
M. Wt: 163.68 g/mol
InChI Key: HFXISSJBRAPVLG-TXHXQZCNSA-N
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Description

2,4-Dimethyl-D6-aniline hydrochloride is a deuterated derivative of 2,4-dimethylaniline, where six hydrogen atoms are replaced by deuterium. This compound is of significant interest in various scientific fields due to its unique properties and applications. The molecular formula of 2,4-Dimethyl-D6-aniline hydrochloride is C8H12ClN, and it has a molecular weight of 157.641 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-D6-aniline hydrochloride typically involves the deuteration of 2,4-dimethylaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods: Industrial production of 2,4-Dimethyl-D6-aniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The final product is then purified through crystallization and recrystallization techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-D6-aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed:

Scientific Research Applications

2,4-Dimethyl-D6-aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-D6-aniline hydrochloride involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and function.

    Pathways Involved: It can modulate metabolic pathways by affecting enzyme kinetics and substrate availability.

Comparison with Similar Compounds

    2,4-Dimethylaniline: The non-deuterated form of the compound, commonly used in organic synthesis and as an intermediate in dye production.

    2,6-Dimethylaniline: Another isomer with similar chemical properties but different substitution patterns on the aromatic ring.

    Deuterated Aniline Derivatives: Other deuterated aniline compounds used in similar applications, such as 3,5-dimethyl-D6-aniline.

Uniqueness: 2,4-Dimethyl-D6-aniline hydrochloride is unique due to its deuterium content, which imparts enhanced metabolic stability and allows for detailed mechanistic studies in various scientific fields. Its specific substitution pattern also makes it a valuable tool in synthetic chemistry and analytical applications .

Properties

Molecular Formula

C8H12ClN

Molecular Weight

163.68 g/mol

IUPAC Name

2,4-bis(trideuteriomethyl)aniline;hydrochloride

InChI

InChI=1S/C8H11N.ClH/c1-6-3-4-8(9)7(2)5-6;/h3-5H,9H2,1-2H3;1H/i1D3,2D3;

InChI Key

HFXISSJBRAPVLG-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=C(C=C1)N)C([2H])([2H])[2H].Cl

Canonical SMILES

CC1=CC(=C(C=C1)N)C.Cl

Origin of Product

United States

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